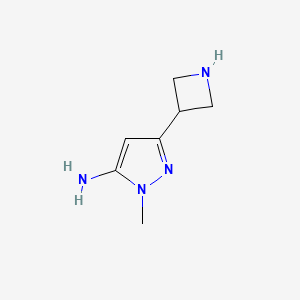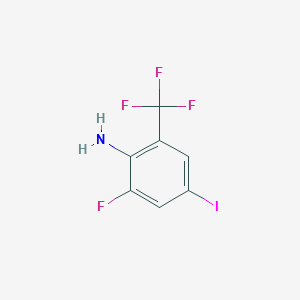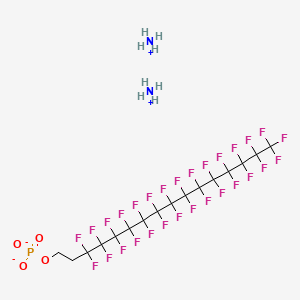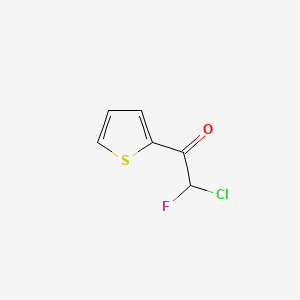![molecular formula C5H4F4N2S B12847420 1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole is a compound that features both difluoromethyl and sulfanyl groups attached to an imidazole ring. This unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of difluoromethyl sulfonyl benzene with organothiocyanates under transition metal-free conditions . Another approach uses monohalogendifluoromethyl trialkylsilane as a difluorocarbene reagent, reacting with compounds containing hydroxyl, sulfhydryl, selenium, or nitrogen hydrides .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiolates or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the imidazole ring.
科学的研究の応用
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole involves its interaction with molecular targets through its difluoromethyl and sulfanyl groups. These groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
1-Bromo-4-[(Difluoromethyl)Sulfanyl]Benzene: This compound also features a difluoromethyl sulfanyl group but is attached to a benzene ring instead of an imidazole ring.
Difluoromethyl Ketones: These compounds have difluoromethyl groups attached to a ketone functional group and are used as building blocks in materials and drug design.
Uniqueness
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole is unique due to the presence of both difluoromethyl and sulfanyl groups on an imidazole ring. This combination imparts specific steric and electronic properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.
特性
分子式 |
C5H4F4N2S |
|---|---|
分子量 |
200.16 g/mol |
IUPAC名 |
1-(difluoromethyl)-2-(difluoromethylsulfanyl)imidazole |
InChI |
InChI=1S/C5H4F4N2S/c6-3(7)11-2-1-10-5(11)12-4(8)9/h1-4H |
InChIキー |
SPOCRYBWECABOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=N1)SC(F)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12847373.png)


![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)



![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)



